4-Chloro-2-fluorophenyl trifluoromethanesulfonate
Overview
Description
4-Chloro-2-fluorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol . It is a sulfonate ester and an important building block in organic synthesis. This compound is known for its utility in various chemical reactions and its role in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 4-chloro-2-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:
4-Chloro-2-fluorophenol+Trifluoromethanesulfonic anhydride→4-Chloro-2-fluorophenyl trifluoromethanesulfonate+By-products
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-2-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include alkoxides, amines, and thiolates.
Reduction Reactions: It can be reduced to form 4-chloro-2-fluorophenol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding sulfonic acids.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
4-Chloro-2-fluorophenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Biology: It is employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorophenyl trifluoromethanesulfonate involves its role as a sulfonate ester. It acts as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile. This mechanism is crucial in various synthetic pathways, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
4-Chloro-2-fluorophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-Chloro-2-fluorophenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
4-Chloro-2-fluorophenyl benzenesulfonate: Contains a benzenesulfonate group, leading to different reactivity and applications.
4-Chloro-2-fluorophenyl toluenesulfonate: Features a toluenesulfonate group, which affects its chemical behavior and uses.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other sulfonate esters .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBBSZLGCYFMQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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